![molecular formula C13H20N4OS B5593236 3-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)propanohydrazide](/img/structure/B5593236.png)
3-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)propanohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(4-methyl-1-piperazinyl)-N'-(3-thienylmethylene)propanohydrazide typically involves multi-step reactions starting from basic chemical entities, leading to the desired product through intermediate formations. For example, Kumar et al. (2017) described the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine through Claisen Schmidt condensation followed by cyclization and Mannich’s reaction (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of these compounds is confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. For instance, the structure of N,N'-bis((thiophene-2-carboxamide)propyl)piperazine was confirmed through elemental analysis, FT-IR, 1H-NMR, and 13C-NMR spectroscopic techniques, along with X-ray analysis (Balaban et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to the formation of various derivatives with potential pharmacological activities. For example, derivatives synthesized by Meyer et al. (1989) involving 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines demonstrated antihypertensive and diuretic activity in animal models, suggesting a specific chemical interaction mechanism (Meyer et al., 1989).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various conditions. For instance, the crystal structures of compounds related to our molecule of interest have been determined using X-ray diffraction analysis, providing insights into their geometric and electronic structures which are vital for their biological activity and interaction with biological targets (Cunico et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, dictate the compound's utility in various applications. Quantum chemical calculations, as performed by El-Emam et al. (2012), provide insights into the energy, geometrical structure, and vibrational wavenumbers of similar compounds, helping to predict their behavior in chemical reactions and potential applications (El-Emam et al., 2012).
properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-N-[(E)-thiophen-3-ylmethylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c1-16-5-7-17(8-6-16)4-2-13(18)15-14-10-12-3-9-19-11-12/h3,9-11H,2,4-8H2,1H3,(H,15,18)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBHLWKWYOYETF-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NN=CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCC(=O)N/N=C/C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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